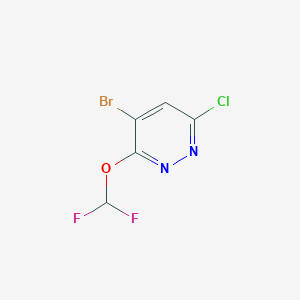

4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine is a heterocyclic organic compound that belongs to the pyridazine family. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. Additionally, we will list future directions for research on this compound.

科学的研究の応用

Efficient Synthesis of Pharmacologically Active Derivatives

4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine serves as a precursor in the efficient and regioselective synthesis of pharmacologically relevant pyridazine derivatives through palladium-catalyzed arylation. Such derivatives have been identified as promising candidates in drug discovery due to their versatile pharmacological properties. This synthesis approach highlights the utility of chloropyridazines as masking groups for carbonyl moieties in cross-coupling reactions, thus broadening the scope of accessible pharmacologically active compounds (Sotelo & Raviña, 2002).

Novel Scaffolds in Medicinal Chemistry

The compound is instrumental in the facile synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines, which are recognized as valuable but underexplored scaffolds in medicinal chemistry. This synthesis leverages the unreactive nature of the pyridazine 3-amino group, eliminating the need for additional protecting groups and thereby simplifying the synthetic route to access these novel scaffolds (Wlochal & Bailey, 2015).

Herbicidal and Agricultural Applications

Research has also explored the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, showcasing the compound's potential in developing new herbicides. Some of these derivatives exhibit high herbicidal activities, comparable or superior to commercial bleaching herbicides, against dicotyledonous plants at low application rates. This demonstrates the compound's role in the advancement of agricultural chemistry and its potential to contribute to the development of more efficient and environmentally friendly herbicidal agents (Xu et al., 2008).

Advanced Material Synthesis

The compound also finds application in the synthesis of complex materials, such as the creation of new boron trifluoride-mediated cycloadducts for potential use in medicinal chemistry and crop protection. The selective preparation of 3-bromo-pyridazines showcases innovative approaches to generating functionalized pyridazines, which can serve as key intermediates in the synthesis of a wide array of compounds with diverse biological activities (Schnell et al., 2021).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-bromo-6-chloro-3-(difluoromethoxy)pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClF2N2O/c6-2-1-3(7)10-11-4(2)12-5(8)9/h1,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNFSNHNRZTVQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)OC(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2489426.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride](/img/structure/B2489427.png)

![N-(3,4-dimethylphenyl)-2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2489428.png)

![N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2489434.png)

![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2489437.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)